3-chloro-N-methyl-N-(oxan-4-yl)propanamide
Description
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Properties
IUPAC Name |
3-chloro-N-methyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLIVBBECPCSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-methyl-N-(oxan-4-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by a chloro group and a methyl moiety attached to an oxan ring. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : It has been investigated for its potential antibacterial and antifungal properties.
- Enzyme Inhibition : The compound may inhibit certain enzymes linked to metabolic pathways, thus affecting cellular functions.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. For instance, studies have shown its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Anticancer Potential
In vitro studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antibacterial efficacy of this compound.
- Methodology : Disk diffusion method was employed against various bacterial strains.
- Results : The compound exhibited significant zones of inhibition, particularly against Escherichia coli and Pseudomonas aeruginosa.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : A dose-dependent decrease in viability was observed in breast and colon cancer cell lines, indicating potential therapeutic applications.
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
